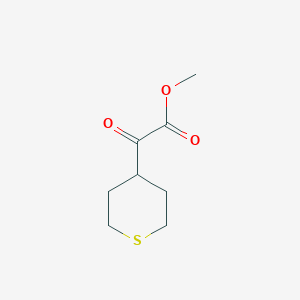

Methyl 2-oxo-2-(thian-4-yl)acetate

Description

General Context of α-Ketoester Chemistry in Organic Synthesis

α-Ketoesters are a class of organic compounds that possess two adjacent carbonyl groups, a ketone and an ester. This arrangement of functional groups makes them highly valuable and versatile intermediates in organic synthesis. beilstein-journals.orgnih.gov The electrophilicity of the ketone carbonyl group is enhanced, making it a prime site for various chemical transformations. beilstein-journals.org

These compounds serve as precursors for a wide array of significant chemical structures. researchgate.net For instance, they are used in the synthesis of chiral α-hydroxy esters, which are important building blocks in the pharmaceutical industry. Moreover, α-ketoesters are employed in the construction of more complex molecular frameworks, including various heterocyclic systems. researchgate.net Their utility is demonstrated in a range of chemical reactions, such as aldol (B89426) additions, Mannich reactions, and cycloadditions, which are foundational in the total synthesis of natural products. beilstein-journals.orgnih.gov The development of new synthetic methods for preparing α-ketoesters continues to be an active area of research, reflecting their importance in modern organic chemistry. organic-chemistry.orgresearchgate.net

Significance of Saturated Sulfur Heterocycles (Thians) in Molecular Design

Saturated sulfur heterocycles, particularly six-membered rings known as thianes, are of considerable interest in molecular design and medicinal chemistry. ontosight.ai The inclusion of a sulfur atom within a cyclic structure can influence a molecule's physicochemical properties, such as its conformation, lipophilicity, and metabolic stability. These attributes are critical in the design of new therapeutic agents. nih.govresearchgate.net

Thiane (B73995) derivatives have been investigated for a variety of potential biological activities, including antimicrobial and antifungal properties. ontosight.ai Their ability to interact with biological targets like enzymes and proteins makes them attractive scaffolds for drug discovery. ontosight.ai The thiane ring is considered a valuable structural motif in the development of novel pharmaceuticals and functional materials. ontosight.airesearchgate.net

Academic Research Trajectory and Potential of Methyl 2-oxo-2-(thian-4-yl)acetate

This compound is a molecule that combines the reactive α-ketoester functionality with the structurally significant thiane ring. This combination suggests its potential as a specialized building block in the synthesis of complex, biologically active molecules. While specific, extensive research on this particular compound is not widely documented in top-tier journals, its constituent parts point towards a promising research trajectory.

The academic interest in this compound would likely lie in its use as a precursor for novel heterocyclic compounds, where the thiane moiety could impart favorable pharmacological properties. Its α-ketoester group provides a reactive handle for a variety of chemical modifications, allowing for the exploration of new chemical space in drug discovery programs. The synthesis of derivatives of this compound could lead to the identification of new lead structures for various therapeutic targets.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxo-2-(thian-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3S/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCCTEDQPBUXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401188974 | |

| Record name | 2H-Thiopyran-4-acetic acid, tetrahydro-α-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401188974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803584-47-5 | |

| Record name | 2H-Thiopyran-4-acetic acid, tetrahydro-α-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Thiopyran-4-acetic acid, tetrahydro-α-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401188974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of Methyl 2 Oxo 2 Thian 4 Yl Acetate

The fundamental chemical and physical properties of Methyl 2-oxo-2-(thian-4-yl)acetate are summarized in the table below.

| Property | Value |

| IUPAC Name | methyl 2-oxo-2-(tetrahydro-2H-thiopyran-4-yl)acetate sigmaaldrich.com |

| CAS Number | 1803584-47-5 sigmaaldrich.com |

| Molecular Formula | C₈H₁₂O₃S sigmaaldrich.com |

| Molecular Weight | 188.25 g/mol sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| InChI Key | NXCCTEDQPBUXDN-UHFFFAOYSA-N sigmaaldrich.com |

Synthesis and Manufacturing

The synthesis of Methyl 2-oxo-2-(thian-4-yl)acetate, while not explicitly detailed in readily available literature, can be inferred from established methods for the preparation of analogous α-ketoesters. A common strategy involves the reaction of a suitable organometallic reagent derived from a thiane (B73995) precursor with an appropriate electrophile like dimethyl oxalate (B1200264).

For instance, a plausible laboratory-scale synthesis could involve the lithiation of a protected 4-bromothiane followed by quenching with dimethyl oxalate. This approach is similar to the synthesis of methyl 2-oxo-2-(thiophen-2-yl)acetate, where 2-bromothiophene (B119243) is treated with n-butyllithium and then dimethyl oxalate. chemicalbook.com

Another potential route could be the oxidation of a corresponding precursor, a common method for generating α-ketoesters. organic-chemistry.org Industrial-scale manufacturing would likely focus on optimizing such routes for efficiency, cost-effectiveness, and safety, possibly exploring catalytic methods to minimize waste and energy consumption.

Chemical Reactivity and Derivatization

The chemical reactivity of Methyl 2-oxo-2-(thian-4-yl)acetate is dominated by the α-ketoester functional group. The ketone carbonyl is highly electrophilic and susceptible to nucleophilic attack. This allows for a wide range of derivatization reactions.

Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding a chiral α-hydroxy ester, a valuable synthetic intermediate.

Amination: Reductive amination or reaction with amines can lead to the formation of α-amino esters, which are precursors to peptides and other nitrogen-containing compounds.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions would allow for the extension of the carbon chain at the keto position, forming α,β-unsaturated esters.

Heterocycle Formation: The α-ketoester moiety is a common precursor for the synthesis of various five- and six-membered heterocyclic rings, such as oxadiazoles (B1248032) and quinazolinones, through reactions with appropriate binucleophiles. epstem.net

Applications in Research

Direct Synthesis Approaches

Direct synthesis methods provide efficient routes to α-ketoesters like this compound, often involving the formation of the α-ketoester functionality on a pre-existing thian scaffold.

Esterification is a fundamental reaction in the synthesis of α-ketoesters. organic-chemistry.org One common strategy involves the reaction of an α-keto acid with an alcohol in the presence of a catalyst. For the target compound, this would entail the esterification of 2-oxo-2-(thian-4-yl)acetic acid with methanol. Various catalysts can facilitate this transformation, including mineral acids, Lewis acids, and coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). organic-chemistry.org

Another approach is the direct conversion of other functional groups to the α-ketoester. For instance, the oxidation of α-hydroxy esters can yield the desired product. google.com Additionally, the reaction of acetophenones with alcohols in the presence of a copper catalyst and molecular oxygen can produce a range of α-ketoesters. organic-chemistry.org

Recent advancements have focused on developing milder and more efficient esterification methods. The use of 2,2'-biphenol-derived phosphoric acid as a catalyst allows for dehydrative esterification from an equimolar mixture of carboxylic acids and alcohols without the need to remove water. organic-chemistry.org

Table 1: Comparison of Esterification Methods for α-Ketoester Synthesis

| Method | Reagents | Catalyst/Conditions | Advantages |

| Fischer Esterification | α-Keto acid, Alcohol | Acid catalyst (e.g., H₂SO₄) | Simple, inexpensive |

| Steglich Esterification | α-Keto acid, Alcohol | DCC, DMAP | Mild conditions |

| Oxidation of α-Hydroxy Esters | α-Hydroxy ester | Phenylseleninic acid, Air | Mild, environmentally friendly google.com |

| Copper-Catalyzed Oxidation | Acetophenone, Alcohol | Copper catalyst, O₂ | Broad substrate scope organic-chemistry.org |

| Phosphoric Acid Catalysis | Carboxylic acid, Alcohol | 2,2'-biphenol-derived phosphoric acid | No water removal needed organic-chemistry.org |

The oxidation of a suitable precursor is a key strategy for introducing the ketone functionality at the α-position to the ester. One such precursor is methyl 2-(thian-4-yl)acetate. Direct oxidation of aryl acetic esters to their corresponding α-keto esters has been achieved using various oxidizing agents and catalysts. pku.edu.cn For example, tert-butyl hydroperoxide (TBHP) in the presence of a vanadium-pillared montmorillonite (B579905) catalyst has been used for this transformation, although it often requires elevated temperatures and long reaction times. pku.edu.cn A more recent method employs aqueous tert-butyl hydroperoxide and CuO, which can proceed without additional solvents. researchgate.net

Another approach involves the oxidation of α-hydroxy acids to α-keto acids, which can then be esterified. A chemoselective oxidation of α-hydroxy acids to α-keto acids can be achieved using 2-azaadamantane (B3153908) N-oxyl (AZADO) as a nitroxyl (B88944) radical catalyst with molecular oxygen as the co-oxidant. organic-chemistry.org

The oxidation of alkenes can also lead to α-keto acids, which are precursors to α-ketoesters. A recyclable, bifunctional iron nanocomposite can catalyze the efficient synthesis of α-keto acids from a variety of alkenes using TBHP as the oxidant. organic-chemistry.orgorganic-chemistry.org

Another relevant strategy is the reductive carboxylation of organohalides with carbon dioxide, which provides a direct route to carboxylic acids. researchgate.net This could potentially be adapted to form the α-keto acid precursor.

Organometallic reagents are frequently employed in the synthesis of ketones and esters. A common method for synthesizing α-keto esters involves the reaction of a Grignard reagent with diethyl oxalate (B1200264) or ethyl α-oxo-1H-imidazole-1-acetate. pku.edu.cn In the context of this compound, this would involve the preparation of a thian-4-yl Grignard reagent, which is then reacted with a suitable oxalate derivative.

A related approach involves the use of organolithium reagents. For example, the synthesis of methyl 2-oxo-2-(thiophen-2-yl)acetate has been achieved by reacting 2-lithiothiophene with dimethyl oxalate. chemicalbook.com This methodology could be adapted by generating 4-lithiothiane and reacting it with dimethyl oxalate.

Furthermore, alkyl oxalates have been identified as stable, bench-top activating groups for alcohols in radical generation under visible light photoredox catalysis. nih.gov This opens up possibilities for novel synthetic routes involving radical coupling reactions.

Table 2: Organometallic and Oxalate-Based Synthetic Routes

| Approach | Key Reagents | Intermediate/Product | Reference |

| Grignard Reaction | Thian-4-ylmagnesium halide, Diethyl oxalate | This compound | pku.edu.cn |

| Organolithium Reaction | 4-Lithiothiane, Dimethyl oxalate | This compound | chemicalbook.com |

| Photoredox Catalysis | Tertiary alcohol, Oxalate, Electron-deficient alkene | Coupled product | nih.gov |

Precursor Synthesis and Functionalization Routes

The synthesis of the target compound often relies on the availability of suitably functionalized thian precursors.

The synthesis of substituted thianes is a crucial first step in many synthetic routes. Various methods exist for the preparation of thiophene (B33073) and its saturated analog, thiane. nih.gov For instance, multicomponent reactions have been employed for the synthesis of thiophene derivatives. nih.gov

The synthesis of specific thian-4-yl derivatives can be achieved through various synthetic pathways. For example, the synthesis of 4-(4-Methylpiperazin-1-yl)benzaldehyde, a precursor for other heterocyclic compounds, involves the reaction of 1-methylpiperazine (B117243) and 4-fluorobenzaldehyde. nih.gov While not a thiane derivative, this illustrates a common strategy for introducing substituents onto a heterocyclic ring that could be adapted for thiane synthesis.

Once a substituted thiane is obtained, further functionalization can lead to the desired precursor for α-ketoester synthesis. For example, the introduction of a group that can be converted into a Grignard or organolithium reagent at the 4-position would allow for the subsequent reaction with an oxalate derivative as described in section 2.1.4.

Regioselective Introduction of the α-Ketoester Moiety

The regioselective introduction of the α-ketoester functionality is a critical step in the synthesis of compounds like this compound. This often involves the precise acylation of a suitable precursor. One of the most direct methods utilizes reagents like ethyl chlorooxoacetate, which already contains the desired α-ketoester group. researchgate.net For instance, platinum-catalyzed C-H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate has been shown to be an efficient, oxidant-free, and additive-free method for introducing an α-ketoester functional group. researchgate.net This approach avoids common side reactions such as decarbonylation. researchgate.net

Another strategy involves the reaction of organometallic reagents with precursors like triethoxyacetonitrile, providing a concise route to α-ketoesters. acs.org For the synthesis of a thiane-containing α-ketoester, a potential pathway could involve the lithiation of a protected 4-bromothiane followed by reaction with a suitable oxalate derivative, such as dimethyl oxalate. chemicalbook.com This method allows for the direct and regioselective formation of the α-ketoester at the 4-position of the thiane ring.

The regioselectivity of reactions involving unsaturated keto esters has also been studied, highlighting the nuanced control required to achieve the desired product. acs.org Furthermore, methods for the selective synthesis of α-organylthio esters from β-keto esters demonstrate the possibility of C-C bond cleavage to furnish the α-ketoester core. nih.gov

A summary of regioselective methods is presented in the table below:

| Method | Precursor | Reagent | Key Features |

|---|---|---|---|

| Platinum-Catalyzed C-H Acylation | 2-Aryloxypyridines | Ethyl chlorooxoacetate | Oxidant-free, additive-free, avoids decarbonylation. researchgate.net |

| Organometallic Reaction | Protected 4-bromothiane | Dimethyl oxalate | Direct and regioselective formation of the α-ketoester. chemicalbook.com |

| C-C Bond Cleavage | β-Keto esters | Sodium S-organyl sulfurothioates | Selective synthesis of α-organylthio esters. nih.gov |

Stereoselective Synthesis Considerations

The synthesis of chiral α-ketoesters is of great interest, as these compounds are valuable building blocks for enantiomerically pure pharmaceuticals and other biologically active molecules. Stereoselective methods aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others.

Enantioselective and Diastereoselective Methods

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. Several catalytic asymmetric methods have been developed for the synthesis of α-ketoesters. For instance, copper-catalyzed aerobic deacylation of substituted acetoacetate (B1235776) esters provides a route to β-stereogenic α-ketoesters. acs.org This method is advantageous as it uses readily available starting materials and an inexpensive catalyst. acs.org

Catalytic enantioselective direct α-amination of 2-keto esters using chiral bisoxazoline-copper(II) complexes as catalysts offers an efficient route to optically active syn-β-amino-α-hydroxy esters. acs.orgnih.gov This reaction proceeds with high yields and excellent enantioselectivities. acs.orgnih.gov Furthermore, imine reductases have been employed for the enantioselective biocatalytic synthesis of N-substituted α-amino esters from α-ketoesters. nih.gov

Diastereoselective methods are crucial when a molecule contains multiple stereocenters. The reduction of α-keto esters bearing chiral auxiliaries can proceed with high diastereoselectivity to furnish the corresponding α-hydroxy esters. nih.gov Similarly, the stereoselective reduction of α-fluoro-β-ketoesters using ketoreductases can yield either syn or anti diastereomers with high diastereomeric and enantiomeric excess. alaska.edu

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries that have been applied to various stereoselective transformations, including those that could lead to precursors for chiral α-ketoesters. wikipedia.orgblogspot.com For example, the esterification of a ketoacid with 8-phenylmenthol, a chiral auxiliary, followed by nucleophilic addition, has been used in the synthesis of complex natural products. nih.gov

Another approach involves the use of α-(arylsulfonamido)borneols as chiral auxiliaries for the highly stereoselective reduction of α-keto esters. acs.org Similarly, cis-1-arylsulfonamido-2-indanols have proven effective as chiral auxiliaries in the reduction of α-keto esters, providing α-hydroxy esters with high diastereoselectivities. nih.gov

Catalytic asymmetric synthesis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. thieme-connect.com Late transition-metal complexes with a suitable basic counteranion have been used to establish a range of multiselective catalytic protocols starting from α-keto esters. thieme-connect.com Copper-catalyzed enantioselective synthesis of α-quaternary ketones and α-ketoesters has been achieved through acyl substitution with in situ formed chiral allylic nucleophiles. unc.edunih.gov

A summary of stereoselective strategies is presented in the table below:

| Strategy | Example | Key Features |

|---|---|---|

| Enantioselective Catalysis | Copper-catalyzed aerobic deacylation of acetoacetate esters. acs.org | Provides β-stereogenic α-ketoesters. acs.org |

| Enantioselective Direct α-Amination | Chiral bisoxazoline-copper(II) complexes with 2-keto esters. acs.orgnih.gov | High yields and excellent enantioselectivities for syn-β-amino-α-hydroxy esters. acs.orgnih.gov |

| Biocatalysis | Imine reductase-catalyzed reductive amination of α-ketoesters. nih.gov | Enantioselective synthesis of N-substituted α-amino esters. nih.gov |

| Chiral Auxiliaries | Evans Oxazolidinones. wikipedia.orgblogspot.com | Control enolate geometry and facial selectivity. blogspot.com |

| α-(Arylsulfonamido)borneols. acs.org | Highly stereoselective reduction of α-keto esters. acs.org | |

| Catalytic Asymmetric Synthesis | Copper-catalyzed synthesis of α-quaternary α-ketoesters. unc.edunih.gov | Uses in situ formed chiral allylic nucleophiles. unc.edunih.gov |

Reactions at the α-Keto Carbonyl Group

The α-keto carbonyl group is the most reactive site in the molecule, susceptible to a variety of nucleophilic attacks and reduction reactions.

Nucleophilic Additions and Condensations

The electrophilic carbon of the ketone is a prime target for nucleophiles. These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds.

While specific literature examples for this compound are not prevalent, its α-ketoester structure suggests it can participate in condensation reactions. In a reaction analogous to the Aldol (B89426) condensation, the enolate of a ketone or aldehyde could add to the electrophilic keto-carbonyl of this compound.

The Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base. chemicalbook.com this compound itself does not possess an active methylene group for this type of reaction. However, it can act as the carbonyl component in a Knoevenagel-type reaction, reacting with compounds containing active methylene groups, such as malonates or cyanoacetates, to form unsaturated products.

Table 1: Hypothetical Knoevenagel-type Condensation of this compound

| Active Methylene Compound | Base | Product |

| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-(methoxycarbonyl(thian-4-yl)methylene)malonate |

| Ethyl cyanoacetate | Triethylamine | Ethyl 2-cyano-3-(thian-4-yl)but-2-enoate |

The α-keto carbonyl group readily reacts with a variety of heteroatomic nucleophiles.

Nitrogen Nucleophiles: Primary amines can react with the ketone to form imines or enamines. Hydrazine (B178648) and its derivatives can yield hydrazones, which can be further cyclized to form various heterocyclic systems.

Oxygen Nucleophiles: In the presence of an acid catalyst, alcohols can add to the ketone to form hemiketals and ketals. Water can also add to form a hydrate (B1144303), though this is typically a reversible process.

Sulfur Nucleophiles: Thiols can react in a similar fashion to alcohols to form hemithioketals and thioketals. These reactions are often utilized for the protection of the carbonyl group.

Table 2: Examples of Nucleophilic Addition to the α-Keto Carbonyl Group

| Nucleophile | Reagent | Product Type |

| Aniline | H+ | Imine |

| Hydrazine | H+ | Hydrazone |

| Methanol | H+ | Hemiketal/Ketal |

| Ethanethiol | H+ | Hemithioketal/Thioketal |

Reductions and Subsequent Transformations

The α-keto carbonyl group can be selectively reduced to a secondary alcohol using various reducing agents. The choice of reagent is crucial to avoid the reduction of the ester functionality. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is generally effective for the reduction of ketones without affecting esters. stackexchange.com The resulting α-hydroxy ester is a versatile intermediate for further synthetic manipulations.

Table 3: Reduction of the α-Keto Carbonyl Group

| Reducing Agent | Solvent | Product |

| Sodium borohydride (NaBH₄) | Methanol/Ethanol | Methyl 2-hydroxy-2-(thian-4-yl)acetate |

| Lithium aluminium hydride (LiAlH₄) | Diethyl ether/THF | 2-(thian-4-yl)ethane-1,2-diol (reduces both ketone and ester) |

Derivatization Strategies for Structural Modification

The versatile reactivity of the α-ketoester moiety allows for various derivatization strategies to create a library of structurally diverse molecules. For instance, the product of the reduction, Methyl 2-hydroxy-2-(thian-4-yl)acetate, can be further functionalized at the newly formed hydroxyl group.

Reactions Involving the Ester Functionality

The methyl ester group of this compound can undergo typical ester reactions, such as hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-oxo-2-(thian-4-yl)acetic acid.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group.

Aminolysis: Reaction with an amine can lead to the formation of the corresponding amide.

These transformations of the ester group, while leaving the α-keto group intact (under carefully controlled conditions), provide another avenue for the derivatization of this compound.

Table 4: Reactions at the Ester Functionality

| Reaction | Reagents | Product |

| Hydrolysis (basic) | NaOH, H₂O/MeOH | Sodium 2-oxo-2-(thian-4-yl)acetate |

| Hydrolysis (acidic) | H₂SO₄, H₂O | 2-oxo-2-(thian-4-yl)acetic acid |

| Transesterification | Ethanol, H⁺ | Ethyl 2-oxo-2-(thian-4-yl)acetate |

| Aminolysis | Ammonia | 2-oxo-2-(thian-4-yl)acetamide |

Hydrolysis and Transesterification Processes

The ester moiety of this compound is susceptible to nucleophilic attack, leading to classic ester transformations such as hydrolysis and transesterification.

Hydrolysis: Under aqueous acidic or basic conditions, the methyl ester can be hydrolyzed to yield the corresponding carboxylic acid, 2-oxo-2-(thian-4-yl)acetic acid. This reaction is a fundamental transformation, often serving as the initial step for further derivatization, such as amidation. For instance, attempts to directly amidate similar heterocyclic acetates in boiling acetic acid have been reported to result in the hydrolysis of the ester to the carboxylic acid as the primary product. ekb.eg

Transesterification: The conversion of the methyl ester to other esters (e.g., ethyl, benzyl) can be achieved through transesterification. This process can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonating the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by an alcohol. To drive the reaction to completion, the alcohol reactant is typically used as the solvent. masterorganicchemistry.com

Base-catalyzed transesterification proceeds via nucleophilic addition of an alkoxide to the ester, forming a tetrahedral intermediate which then collapses to release methoxide. masterorganicchemistry.com

A summary of these transformations is presented below.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | H₂O, acid (e.g., HCl) or base (e.g., NaOH), heat | 2-Oxo-2-(thian-4-yl)acetic acid |

| Transesterification | R-OH (excess), acid catalyst (e.g., H₂SO₄) or base (e.g., NaOR) | Alkyl 2-oxo-2-(thian-4-yl)acetate |

Amidation and Hydrazide Formation

Amidation: The direct conversion of this compound to amides is often challenging due to the competing hydrolysis reaction. ekb.eg A more reliable route involves a two-step process: initial hydrolysis of the ester to 2-oxo-2-(thian-4-yl)acetic acid, followed by coupling with a desired amine using standard peptide coupling reagents or after conversion to an acyl chloride (e.g., with thionyl chloride). nih.gov

Hydrazide Formation: In contrast to amidation, the formation of the corresponding hydrazide is generally efficient. Treatment of the methyl ester with hydrazine hydrate (N₂H₄·H₂O), typically in an alcohol solvent like ethanol, leads to the formation of 2-oxo-2-(thian-4-yl)acetohydrazide. epstem.netresearchgate.net This hydrazide is a stable, crystalline solid and serves as a valuable intermediate for synthesizing a variety of other heterocyclic compounds. epstem.netepstem.net

| Starting Material | Reagents and Conditions | Product | Yield |

| Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate | Hydrazine hydrate, Ethanol, reflux | α-[(4-Oxoquinazolin-2-yl)thio]acetohydrazide | 90% |

| Methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate | Hydrazine hydrate, 1-Butanol, RT | (2-Methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetohydrazide | - |

Table based on analogous reactions with different heterocyclic esters. epstem.netresearchgate.net

Reactions of the Thian Heterocycle

The thian ring offers additional sites for chemical reactions, primarily involving the sulfur atom or, with more difficulty, the C-H bonds of the ring.

Ring Functionalization (e.g., Sulfur Oxidation, C-H Activation)

Sulfur Oxidation: The sulfur atom in the thian ring is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the polarity, solubility, and stereochemistry of the molecule. Oxidation can be achieved with a variety of reagents. libretexts.org

To Sulfoxide: Mild oxidizing agents like sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂) can selectively oxidize the sulfide (B99878) to a sulfoxide. The oxidation of 4-substituted thianes is stereoselective, with the incoming oxygen preferentially adopting an axial or equatorial position depending on the steric and electronic nature of the substituent at the C4 position. acs.org

To Sulfone: Stronger oxidizing agents, such as excess hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), will oxidize the sulfur atom to the sulfone oxidation state. nih.gov

These oxidation states are summarized in the following table.

| Oxidation State | Structure (generic) | Reagents |

| Sulfide | R-S-R' | - |

| Sulfoxide | R-S(=O)-R' | NaIO₄, H₂O₂ (1 eq.), m-CPBA (1 eq.) |

| Sulfone | R-S(=O)₂-R' | H₂O₂ (excess), m-CPBA (excess), KMnO₄ |

C-H Activation: The direct functionalization of C-H bonds on a saturated heterocycle like thiane is a significant challenge in synthetic chemistry due to the high bond dissociation energy and lack of inherent reactivity. youtube.com Most C-H activation strategies rely on directing groups or are applied to more reactive aromatic systems like thiophene. nih.gov For an unactivated ring like thiane, such transformations are not common and would likely require harsh conditions or specialized transition metal catalysts, which have not been specifically reported for this compound.

Ring Opening and Rearrangement Processes

The six-membered thian ring is a thermodynamically stable heterocycle, analogous to cyclohexane. Unlike highly strained three- or four-membered rings (e.g., thiiranes, thietanes), the thian ring does not readily undergo ring-opening reactions under typical synthetic conditions. msu.edu Such processes would require high energy input or specific reagents designed to cleave strong C-S or C-C bonds, which would likely also degrade the side chain. Therefore, the thian ring in this compound is generally considered a robust scaffold that remains intact during most chemical transformations of the oxoacetate side chain.

Cyclization and Annulation Reactions for Novel Heterocyclic Frameworks

The bifunctional nature of this compound and its derivatives makes it a valuable precursor for synthesizing more complex heterocyclic systems through cyclization reactions.

Intramolecular Cyclizations

While direct intramolecular cyclization of the parent ester is not commonly reported, its derivatives, particularly the acetohydrazide, are excellent substrates for such transformations. The hydrazide can be reacted with various electrophiles to generate precursors that subsequently cyclize to form new five- or six-membered rings fused or appended to the thian structure.

For example, based on analogous systems, the 2-oxo-2-(thian-4-yl)acetohydrazide could be reacted with carbon disulfide in a basic medium to form an intermediate that cyclizes into a 1,3,4-oxadiazole-5-thione derivative. epstem.net Similarly, reaction with other bifunctional reagents can lead to the formation of triazoles or other complex heterocyclic frameworks, demonstrating the utility of the initial compound as a building block for novel molecular architectures. ekb.egresearchgate.net

| Precursor | Reagent(s) | Cyclized Product (Analogous) |

| α-[(4-Oxoquinazolin-2-yl)thio]acetohydrazide | Carbon Disulfide, KOH | 2-(((5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)thio)quinazolin-4(3H)-one |

| (2-Methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetohydrazide | Heat (in Butanol) | 1-Amino-7-phenyl-5-thioxo-1,5-dihydroimidazo[1,2-a]pyrimidin-2(3H)-one |

Table based on analogous reactions with different heterocyclic hydrazides. researchgate.netepstem.net

Intermolecular Cycloadditions (e.g., [2+2], [3+2], [4+2])

The α-ketoester functional group is a known participant in various cycloaddition reactions, acting as either a 2π or 4π component. The electrophilic nature of the carbonyl groups in this compound suggests its potential to engage in cycloadditions with electron-rich alkenes, dienes, and 1,3-dipoles.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions, such as the Paternò-Büchi reaction, represent a plausible transformation for this compound. Irradiation in the presence of an alkene could lead to the formation of an oxetane. The regioselectivity and stereoselectivity of such a reaction would be influenced by the steric and electronic properties of the reacting partners.

[3+2] Cycloadditions: The carbonyl group of the ketoester could react with 1,3-dipoles like azides, nitrile oxides, or diazoalkanes to form five-membered heterocyclic rings. For instance, a reaction with a diazoalkane could potentially yield a dihydrooxadiazole derivative, which might undergo further rearrangement.

[4+2] Cycloadditions: While less common for simple α-ketoesters, the dicarbonyl unit can, in some contexts, act as a heterodienophile in Diels-Alder reactions. More likely, the enol or enolate form of this compound could serve as the diene component in reactions with potent dienophiles. However, forcing conditions would likely be necessary to promote such a transformation.

Condensation Reactions Leading to Fused Systems

Condensation reactions are a cornerstone of heterocyclic synthesis, and the dicarbonyl nature of this compound makes it a prime candidate for such transformations. These reactions typically involve the formation of a new ring fused to the thian scaffold or to a new ring system derived from the ketoester moiety.

One of the most anticipated reactions is an intramolecular Claisen-type condensation. If a suitable nucleophilic site could be generated on the thian ring, cyclization onto one of the carbonyl groups of the ketoester could lead to a fused bicyclic system. However, the chemical inertness of the thian ring makes this a challenging proposition without prior functionalization.

More feasible are intermolecular condensation reactions. For example, a Claisen condensation with another ester molecule could yield a β-keto ester, a versatile intermediate for further synthetic elaborations. Similarly, condensation with active methylene compounds, followed by cyclization, could provide access to a variety of heterocyclic systems.

Heterocyclization Reactions with Binucleophiles

The reaction of 1,2- and 1,3-dicarbonyl compounds with binucleophiles is a powerful and widely used strategy for the synthesis of heterocycles. This compound possesses two electrophilic centers, the keto and the ester carbonyls, which can react with a variety of binucleophiles to form five-, six-, or seven-membered rings.

Reactions with 1,2-Binucleophiles: The reaction with binucleophiles such as hydrazine and its derivatives is expected to proceed readily. For instance, condensation with hydrazine hydrate would likely yield a pyridazinone derivative. Substituted hydrazines could be employed to introduce diversity at the N-position of the resulting heterocycle. Similarly, reaction with hydroxylamine (B1172632) could afford a pyridazinone analog containing an N-hydroxy group.

Reactions with 1,3-Binucleophiles: Binucleophiles like urea, thiourea (B124793), and guanidine (B92328) are expected to react with the α-ketoester to form pyrimidine-based heterocycles. For example, condensation with thiourea would be expected to yield a thioxopyrimidinone derivative. The reaction conditions would likely play a crucial role in directing the regioselectivity of the cyclization.

Reactions with other Binucleophiles: Other binucleophiles, such as o-phenylenediamine (B120857), could be used to construct fused heterocyclic systems. The reaction of this compound with o-phenylenediamine would be anticipated to produce a quinoxalinone derivative.

The following table summarizes the expected heterocyclic products from the reaction of this compound with various binucleophiles, based on established reactivity patterns of α-ketoesters.

| Binucleophile | Expected Heterocyclic Product Core |

| Hydrazine | Pyridazinone |

| Hydroxylamine | N-Hydroxy-pyridazinone |

| Urea | Pyrimidinedione |

| Thiourea | Thioxo-pyrimidinone |

| Guanidine | Amino-pyrimidinone |

| o-Phenylenediamine | Quinoxalinone |

It must be reiterated that while these reactions are chemically sound based on analogy, their successful application to this compound requires experimental verification. Future research in this area would be valuable in delineating the actual reactivity of this compound and unlocking its potential in synthetic organic chemistry.

Kinetic and Thermodynamic Studies of Reaction Pathways

Currently, there is a lack of published kinetic and thermodynamic data specifically for reactions involving this compound. However, general principles governing the reactivity of α-keto esters can provide insight into the expected kinetic and thermodynamic profiles of its reactions.

α-Keto esters are characterized by two adjacent carbonyl groups, which significantly influence their reactivity. The presence of the electron-withdrawing ester group enhances the electrophilicity of the ketone carbonyl, making it susceptible to nucleophilic attack. Reactions at this position, such as reductions or additions, are generally expected to be kinetically facile.

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, can influence reaction pathways through both steric and electronic effects. In its preferred chair conformation, the substituent at the C-4 position can exist in either an axial or equatorial orientation. The conformational preference will impact the steric accessibility of the α-keto ester moiety to incoming reagents.

Thermodynamically, the stability of the products will be a key driving force for reactions. For instance, in addition reactions, the formation of a stable tetrahedral intermediate, and ultimately a new stereocenter, will be favored if the resulting product can adopt a low-energy conformation. The sulfur atom in the thiane ring is known to have a relatively low steric requirement for its lone pairs, which may influence the conformational equilibria of both the reactant and products. rsc.org

To illustrate the kinetic parameters of a related class of compounds, the following table presents data for the dynamic kinetic resolution of various β-aryl α-keto esters. It is important to note that this data is for a different reaction type and substrate class, but it provides a general indication of the reaction kinetics that can be studied for α-keto esters.

Table 1: Illustrative Kinetic Data for the Dynamic Kinetic Resolution of β-Aryl α-Keto Esters

| Substrate (β-Aryl Group) | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|

| Phenyl | 94 | 96.5:3.5 |

| 4-Methoxyphenyl | 92 | 95.5:4.5 |

| 4-Chlorophenyl | 93 | 96.0:4.0 |

| 2-Naphthyl | 88 | 94.0:6.0 |

Data adapted from a study on the dynamic kinetic resolution of β-aryl α-keto esters via asymmetric transfer hydrogenation. nih.govnih.gov This data is for illustrative purposes and does not represent reactions of this compound.

Elucidation of Proposed Reaction Mechanisms

Given the structure of this compound, several reaction mechanisms can be proposed for its transformations. The primary sites of reactivity are the electrophilic carbonyl carbons and the α-protons.

Nucleophilic Addition to the Ketone Carbonyl: This is a fundamental reaction of ketones. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides (e.g., from sodium borohydride, lithium aluminum hydride), and enolates, can attack the ketone carbonyl. The generally accepted mechanism involves the formation of a tetrahedral intermediate, which is then protonated upon workup to yield a tertiary alcohol. The stereochemical outcome of this addition can be influenced by the steric hindrance imposed by the thiane ring and any directing effects from the sulfur atom.

Enolate Formation and Subsequent Reactions: The protons α to the keto group are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in various reactions, such as alkylation, aldol condensation, and Michael additions. The regioselectivity of enolate formation is not a factor in this specific molecule as both α-positions are equivalent.

Claisen Condensation: Although less common for α-keto esters compared to β-keto esters, under strongly basic conditions, a Claisen-type condensation could potentially occur if another ester is present. libretexts.org However, the more likely pathway for self-condensation would involve the α-protons of the keto group.

Wittig Reaction: The ketone carbonyl can undergo a Wittig reaction with a phosphorus ylide to form an alkene. This would replace the C=O bond with a C=C bond, leading to a vinyl ester derivative.

Reductive Amination: In the presence of a nitrogen source (e.g., ammonia, primary or secondary amines) and a reducing agent, the ketone can undergo reductive amination to form an α-amino ester. This reaction likely proceeds through the formation of an imine or enamine intermediate followed by reduction.

Catalytic Mechanisms and Transition State Analysis

Catalysis can play a crucial role in controlling the reactivity and selectivity of reactions involving this compound. Both metal-based and organocatalytic systems are relevant.

Lewis Acid Catalysis: Lewis acids can activate the ketone carbonyl by coordinating to the oxygen atom, thereby increasing its electrophilicity and facilitating nucleophilic attack. This is a common strategy in many addition reactions to carbonyls. The transition state would involve the formation of a complex between the Lewis acid, the α-keto ester, and the incoming nucleophile. The geometry of this transition state would dictate the stereochemical outcome of the reaction.

Brønsted Acid Catalysis: Brønsted acids can catalyze reactions such as enol formation and can also activate the carbonyl group through protonation.

Transition Metal Catalysis: Transition metals can be employed in a variety of catalytic transformations. For instance, catalytic hydrogenation using metals like palladium, platinum, or ruthenium can selectively reduce the ketone to a secondary alcohol. nih.govnih.gov The mechanism typically involves the coordination of the substrate to the metal surface or a metal complex, followed by the transfer of hydrogen. The analysis of transition states in these reactions often requires computational methods to model the interaction between the substrate and the catalyst.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have been used extensively for asymmetric reactions of α-keto esters. These catalysts can form iminium or enamine intermediates with the substrate, which then react with nucleophiles in a stereocontrolled manner. The transition state is often a highly organized cyclic structure involving the catalyst, substrate, and reagent, held together by hydrogen bonds and other non-covalent interactions.

While specific transition state analyses for reactions of this compound are not available, computational studies on related systems have provided valuable insights into the geometries and energies of transition states, helping to rationalize and predict the stereochemical outcomes of such reactions.

Quantum Chemical Calculations (e.g., DFT, Ab Initio, Semi-empirical Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and semi-empirical methods are employed to model the electronic structure and predict various molecular properties. For a molecule like this compound, DFT methods, particularly with hybrid functionals like B3LYP, are often chosen for their balance of accuracy and computational cost. These calculations can provide insights into the molecule's geometry, vibrational frequencies, and electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the thiane ring, specifically the sulfur atom with its lone pairs of electrons, and potentially the enolate part of the α-keto ester. The LUMO is expected to be centered on the electron-deficient carbonyl groups of the keto-ester moiety. Theoretical calculations on similar α-keto esters and thiane derivatives support these general predictions. The HOMO-LUMO gap can be calculated using DFT, and this value provides a quantitative measure of the molecule's reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Thiane Derivative (Calculated via DFT)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the sulfur atom and adjacent carbons. |

| LUMO | -1.2 | Centered on the carbonyl groups of the substituent. |

| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical reactivity. |

Beyond FMO analysis, quantum chemical calculations can provide a range of electronic structure and reactivity descriptors. These descriptors offer a more detailed picture of a molecule's reactivity. Some key descriptors include:

Electron Density Distribution: This reveals the regions of a molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It helps to identify the positive and negative regions of the molecule, which are related to its electrophilic and nucleophilic sites, respectively.

For this compound, the MEP would likely show a negative potential around the carbonyl oxygens and a positive potential near the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes and dynamics of a molecule over time.

For this compound, MD simulations can be used to explore its conformational landscape. The thiane ring can adopt several conformations, such as chair, boat, and twist-boat, and the orientation of the methyl 2-oxo-2-acetate substituent can also vary. MD simulations can reveal the relative stabilities of these different conformations and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Conformational Analysis and Energy Minima Determination

Conformational analysis focuses on identifying the most stable three-dimensional arrangements of a molecule, known as its conformers. By systematically exploring the potential energy surface of the molecule, it is possible to locate the energy minima corresponding to stable conformers.

For this compound, the primary conformational flexibility arises from the thiane ring and the rotation around the single bond connecting the ring to the keto-ester group. The thiane ring is known to prefer a chair conformation to minimize steric and torsional strain. The substituent at the 4-position can be in either an axial or equatorial position. Generally, for monosubstituted cyclohexanes and related heterocycles, the equatorial position is favored to avoid 1,3-diaxial interactions. Computational methods can be used to calculate the energy difference between the axial and equatorial conformers of this compound to determine the preferred conformation.

Spectroscopic Data Prediction and Validation (e.g., NMR, IR, MS, UV-Vis)

Computational methods are widely used to predict various spectroscopic data, which can then be compared with experimental spectra for validation of the computed structures and for aiding in spectral assignment.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict ¹H and ¹³C NMR chemical shifts. These predictions can be very useful in assigning the peaks in an experimental NMR spectrum to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using quantum chemical methods. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups and to confirm the molecule's structure.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation pathways of a molecule upon ionization. This can help in the interpretation of experimental mass spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths, it is possible to predict the wavelengths of maximum absorption (λmax).

Table 2: Predicted Spectroscopic Data for a Generic α-Keto Ester with a Heterocyclic Moiety

| Spectroscopic Technique | Predicted Data | Interpretation |

| ¹³C NMR | δ 190-200 ppm, δ 160-170 ppm | Peaks corresponding to the keto and ester carbonyl carbons. |

| ¹H NMR | δ 3.5-4.0 ppm | Signal for the methyl ester protons. |

| IR | ν 1730-1750 cm⁻¹, ν 1700-1720 cm⁻¹ | Stretching vibrations of the ester and keto carbonyl groups. |

| UV-Vis | λmax ~280 nm | n → π* transition of the carbonyl groups. |

Note: This table provides illustrative predicted spectroscopic data based on known values for similar functional groups and molecular structures. Specific experimental or calculated data for this compound was not found in the performed search.

Applications and Role in Advanced Chemical Synthesis Research

Building Block for Complex Molecular Architectures and Scaffolds

The intrinsic reactivity of the α-ketoester moiety in methyl 2-oxo-2-(thian-4-yl)acetate allows for a wide array of chemical transformations, rendering it a valuable starting material for the synthesis of intricate molecular structures. The thiane (B73995) ring provides a non-aromatic, sulfur-containing cyclic scaffold that can be further functionalized or incorporated into larger, more complex frameworks. This adaptability is crucial in the construction of novel molecular entities with tailored properties.

Precursor in the Synthesis of Diverse Heterocyclic Compounds

A significant application of this compound lies in its use as a precursor for the synthesis of a variety of heterocyclic compounds. ekb.egresearchgate.netepstem.netresearchgate.netmdpi.com These heterocyclic systems are of paramount importance in medicinal chemistry due to their prevalence in the structures of many pharmaceuticals.

For instance, derivatives of this compound can be employed in the synthesis of thieno[2,3-d]pyrimidines. nih.gov These fused heterocyclic compounds are known to exhibit a range of biological activities. The synthesis often involves the reaction of a thieno[2,3-d]pyrimidin-4-one derivative with various aldehydes. nih.gov Similarly, this precursor can be utilized in the synthesis of quinazolinone derivatives, which are recognized for their potential as antibacterial, antiviral, and anticancer agents. ekb.egepstem.netmdpi.com The synthesis of these compounds can be achieved through multi-step reaction sequences starting from precursors like anthranilic acid. epstem.netepstem.net

The versatility of this building block is further demonstrated by its utility in creating other heterocyclic systems such as thiazolidinones and pyridotriazolopyrimidines. researchgate.netnih.gov The synthesis of thiazolidinones can be achieved through the condensation of Schiff's bases, derived from related hydrazides, with 2-mercaptoacetic acid. nih.gov

Role in Target-Oriented Synthesis and Methodology Development

In the field of target-oriented synthesis, where the goal is to synthesize a specific molecule with a desired biological activity, this compound and its analogs serve as crucial starting materials. Its structural motifs can be found in or used to construct inhibitors of various enzymes. For example, derivatives have been explored in the development of inhibitors for enzymes like N-acylethanolamine acid amidase (NAAA) and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.govnih.gov

Furthermore, the reactions involving this compound contribute to the development of new synthetic methodologies. The exploration of its reactivity with different reagents and under various conditions expands the toolkit available to synthetic chemists for the construction of complex molecules.

Fragment-Based Drug Discovery and Lead Optimization Strategies

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. chemrxiv.orgdtu.dk This approach involves screening small, low-molecular-weight compounds (fragments) for their ability to bind to a biological target.

Scaffold Design and Analog Synthesis for Biological Probes

The thiane-containing scaffold of this compound is an attractive starting point for the design of fragment libraries. By modifying the ester and keto functionalities, as well as the thiane ring itself, a diverse collection of analogs can be synthesized. nih.gov These analogs can then be screened as biological probes to identify initial hits against a therapeutic target. For instance, the synthesis of a series of thiazolidin-4-ones based on a related coumarin (B35378) acetic acid scaffold demonstrates how a core structure can be elaborated to create a library of compounds for biological evaluation. nih.gov

Structure-Activity Relationship (SAR) Studies in Molecular Design

Once initial fragment hits are identified, structure-activity relationship (SAR) studies are conducted to optimize their binding affinity and biological activity. nih.govresearchgate.netnih.gov This involves systematically modifying the structure of the fragment and assessing the impact on its interaction with the target. For example, in the development of NAAA inhibitors, SAR studies on β-lactone analogues revealed that modifications to the side chain could significantly enhance inhibitory potency. nih.govresearchgate.net Similarly, SAR studies of quinazolinone-based vasopressin V1b receptor antagonists have led to the identification of potent and selective compounds. nih.gov

Rational Design based on Molecular Interactions (e.g., enzyme-ligand docking and binding free energy calculations)

Computational methods, such as enzyme-ligand docking and binding free energy calculations, play a crucial role in the rational design of more potent and selective inhibitors. nih.gov These techniques allow researchers to predict how a molecule will bind to the active site of a target protein, guiding the design of new analogs with improved interactions. For instance, molecular docking studies have been used to understand the binding modes of thieno[2,3-d]pyrimidine (B153573) derivatives with PI3K and to guide the design of novel inhibitors. nih.gov Similarly, docking simulations have suggested that certain quinoline (B57606) derivatives can act as potent inhibitors of Hepatitis B Virus replication. mdpi.com

Mechanism of Action Studies at the Molecular Level (e.g., enzymatic inhibition pathways)

While specific studies detailing the molecular mechanism of action for this compound are not extensively available in the public domain, the structural motifs of the compound—a thiane ring and a keto-ester group—are present in various biologically active molecules with known enzymatic inhibition pathways. By examining the activities of structurally related compounds, potential mechanisms of action for this compound can be inferred.

The presence of sulfur-containing heterocycles, such as thiane and its unsaturated analog thiophene (B33073), is a recurring feature in a variety of enzyme inhibitors. These heterocyclic systems can engage in crucial interactions within the active sites of enzymes. For instance, derivatives of the sulfur-containing heterocycle thiazole (B1198619) have been identified as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. nih.gov Thienopyrimidine derivatives, which also feature a sulfur-containing ring system, have similarly been explored as kinase inhibitors. researchgate.net

Molecular docking studies of various sulfur-containing heterocyclic compounds have provided insights into their binding modes. These studies often reveal that the heterocyclic ring can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces with amino acid residues in the enzyme's binding pocket, contributing to the inhibitory activity. mdpi.com For example, docking studies on thiophene-based compounds have shown significant interactions with the active sites of enzymes like dihydrofolate reductase and rhomboid protease. mdpi.com

The keto-ester functional group is another important pharmacophore that can contribute to enzymatic inhibition. The electrophilic nature of the α-keto group can make it susceptible to nucleophilic attack by amino acid residues, such as cysteine or serine, within an enzyme's active site. This can lead to the formation of a transient or stable covalent adduct, thereby inhibiting the enzyme. This mechanism is observed in inhibitors of various enzyme classes, including proteases and reductases.

Given these general principles, it is plausible that this compound could act as an inhibitor of enzymes such as kinases or proteases. The thiane ring could serve as an anchor, positioning the molecule within the active site, while the keto-ester moiety could interact with key catalytic residues.

Potential Enzymatic Inhibition Pathways

Based on the analysis of structurally related compounds, the following table summarizes potential enzymatic inhibition pathways for this compound. It is important to note that these are hypothetical mechanisms and require experimental validation.

| Potential Enzyme Target Class | Plausible Mechanism of Inhibition | Role of Structural Moieties | Supporting Evidence from Related Compounds |

| Protein Kinases | Competitive inhibition at the ATP-binding site. | The heterocyclic thiane ring could mimic the purine (B94841) ring of ATP, while the side chain could form additional interactions within the binding pocket. | Thiazole and thienopyrimidine derivatives have been shown to act as kinase inhibitors. nih.govresearchgate.net |

| Cysteine Proteases | Covalent modification of the active site cysteine. | The electrophilic α-keto group of the keto-ester moiety could be attacked by the nucleophilic thiol group of the cysteine residue in the active site. | Theoretical studies have explored the inhibition of cysteine proteases like cathepsin B by thiadiazole derivatives through disulfide bridge formation. researchgate.net |

| Serine Proteases | Formation of a covalent adduct with the active site serine. | The keto-ester group could be attacked by the hydroxyl group of the active site serine, forming a hemiketal adduct. | The general mechanism of serine protease inhibition often involves the formation of a tetrahedral intermediate with the inhibitor. nih.gov |

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Methodologies

The synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalysts, and energy-efficient processes. chemijournal.com Future research on the synthesis of Methyl 2-oxo-2-(thian-4-yl)acetate should focus on developing methodologies that align with these principles.

Current synthetic routes to α-keto esters often involve multi-step processes that may utilize hazardous reagents. rsc.org Drawing inspiration from the synthesis of related sulfur-containing heterocycles and α-keto esters, several green approaches could be explored:

Catalytic Approaches: The development of catalytic methods, particularly those using earth-abundant and non-toxic metals, would be a significant advancement. For instance, the oxidation of α-hydroxy esters to α-keto esters can be achieved using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.org The application of such catalytic systems to the corresponding α-hydroxy ester precursor of this compound could provide a more sustainable route.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including thiazine (B8601807) derivatives. vsparticle.com A green synthetic procedure for a related quinazolinone derivative involved a microwave-induced S-alkylation, significantly reducing the reaction time compared to conventional heating methods. researchgate.net Exploring microwave-assisted esterification or other key bond-forming reactions in the synthesis of this compound could lead to more efficient and sustainable processes.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. rsc.orgresearchgate.net A continuous flow-based catch and release protocol has been successfully employed for the synthesis of α-ketoesters. researchgate.net Adapting such a methodology for the synthesis of this compound could enable a safer, more scalable, and potentially automated production process.

Use of Green Solvents: The exploration of deep eutectic solvents (DESs) and other environmentally friendly solvent systems is a key area of green chemistry. acs.org A green synthetic protocol for thioamides utilized a choline (B1196258) chloride-urea-based DES, which could be recycled and reused. acs.org Investigating the feasibility of using such solvents for the synthesis of this compound could significantly reduce the environmental impact of its production.

| Green Synthesis Approach | Potential Application to this compound Synthesis | Reference |

| Catalytic Oxidation | Oxidation of the corresponding α-hydroxy ester precursor. | organic-chemistry.org |

| Microwave-Assisted Synthesis | Acceleration of esterification or other key bond-forming steps. | vsparticle.comresearchgate.net |

| Continuous Flow Chemistry | Safer, scalable, and automated production. | rsc.orgresearchgate.net |

| Deep Eutectic Solvents (DESs) | Replacement of hazardous organic solvents. | acs.org |

Discovery of Novel Reactivity and Unprecedented Chemical Transformations

The unique combination of a thiane (B73995) ring and an α-ketoester functionality in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel chemical transformations of this molecule, leading to the synthesis of new and potentially valuable derivatives.

The α-ketoester moiety is a versatile functional group known to participate in a wide range of reactions. youtube.com For instance, it can undergo nucleophilic addition, reduction, and various cycloaddition reactions. The presence of the thiane ring, with its sulfur atom, can influence the reactivity of the α-ketoester and also serve as a site for further functionalization.

Potential areas for exploration include:

Reactions at the α-Ketoester Moiety: The carbonyl groups of the α-ketoester are electrophilic and can react with a variety of nucleophiles. Research could focus on reactions such as aldol (B89426) additions, Mannich reactions, and the addition of organometallic reagents to generate more complex molecular architectures. youtube.com Furthermore, the vicinal dicarbonyl unit can participate in unique cyclization and rearrangement reactions.

Transformations involving the Thiane Ring: The sulfur atom in the thiane ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and potential biological activity of the molecule. The thiane ring itself can also participate in ring-opening or ring-expansion reactions under specific conditions.

Divergent Synthesis: Inspired by the divergent annulation of related compounds, it may be possible to develop reaction conditions that allow for the selective synthesis of different heterocyclic systems from this compound. For example, the reaction of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate (B1208598) can lead to quinolizin-4-ones, isoxazoles, or indolizines depending on the reaction conditions. nih.gov

Photochemical Reactions: The α-ketoester moiety can be susceptible to photochemical transformations. For example, irradiation of an N-acetylpyrrolidine derivative containing an α-ketoester triggered a 1,6-hydrogen atom transfer to form a pyrrolizidine (B1209537) skeleton. youtube.com Investigating the photochemical reactivity of this compound could lead to the discovery of novel and unexpected chemical transformations.

| Reaction Type | Potential Outcome | Reference |

| Nucleophilic Addition | Formation of complex alcohols and other functionalized derivatives. | youtube.com |

| Oxidation of Sulfur | Synthesis of sulfoxide and sulfone derivatives with altered properties. | |

| Divergent Annulation | Selective synthesis of various heterocyclic systems. | nih.gov |

| Photochemical Reaction | Formation of novel polycyclic structures via intramolecular reactions. | youtube.com |

Integration with Automation, High-Throughput Experimentation, and Artificial Intelligence in Chemical Synthesis

The fields of chemical synthesis and discovery are being revolutionized by the integration of automation, high-throughput experimentation (HTE), and artificial intelligence (AI). youtube.comnih.govwikipedia.org These technologies can significantly accelerate the pace of research by enabling the rapid synthesis and screening of compound libraries, as well as the prediction of reaction outcomes and the design of novel synthetic routes.

Future research on this compound and its derivatives would greatly benefit from the adoption of these modern approaches:

Automated Synthesis Platforms: Automated synthesizers can perform chemical reactions with high precision and reproducibility, freeing up researchers' time for more creative tasks. nih.govsigmaaldrich.com The synthesis of a library of derivatives of this compound could be streamlined using such platforms, allowing for a more rapid exploration of its chemical space.

High-Throughput Experimentation (HTE): HTE allows for the parallel execution of a large number of experiments, making it an ideal tool for reaction optimization and the discovery of new reactivity. youtube.compnnl.gov By employing HTE, researchers could rapidly screen various catalysts, solvents, and reaction conditions for the synthesis of this compound and its derivatives, as well as for the discovery of novel transformations.

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions, suggest optimal reaction conditions, and even design novel synthetic routes. pnnl.govnih.govdigitellinc.com While data on this compound itself is scarce, models trained on the vast literature of α-keto ester and heterocyclic chemistry could provide valuable insights into its potential reactivity and guide experimental design. nih.gov AI-driven retrosynthesis tools could also propose novel and efficient synthetic pathways to this target molecule and its derivatives. acs.org

| Technology | Application in this compound Research | Reference |

| Automated Synthesis | Rapid and reproducible synthesis of derivative libraries. | nih.govsigmaaldrich.com |

| High-Throughput Experimentation (HTE) | Efficient reaction optimization and discovery of new reactivity. | youtube.compnnl.gov |

| Artificial Intelligence (AI) | Prediction of reactivity, optimization of reaction conditions, and design of novel synthetic routes. | pnnl.govnih.govdigitellinc.comacs.org |

Exploration of this compound Derivatives in Functional Material Science Research

Sulfur-containing compounds are known to possess unique electronic and physical properties that make them valuable components in functional materials. openmedicinalchemistryjournal.comwiley.com The incorporation of the thiane moiety into a polymer backbone or as a pendant group could impart desirable characteristics such as high refractive index, thermal stability, or specific binding properties. Future research should explore the potential of this compound and its derivatives as building blocks for novel functional materials.

Potential avenues of investigation include:

Polymer Synthesis: The ester functionality of this compound could be used as a handle for polymerization reactions. For example, it could be converted to a diol or a dicarboxylic acid and subsequently used in condensation polymerizations to create polyesters or polyamides containing the thiane ring. The unique properties of these sulfur-containing polymers could then be investigated.

High Refractive Index Polymers: Sulfur-containing polymers are known to often exhibit high refractive indices, a property that is valuable for optical applications such as lenses and coatings. wiley.com Investigating the refractive index of polymers derived from this compound would be a worthwhile endeavor.

Functional Monomers: The thiane ring could be functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties, to create novel monomers. These monomers could then be copolymerized with other monomers to tailor the properties of the resulting materials.

Materials for Biomedical Applications: High-throughput screening methods are increasingly being used to discover new biomaterials with specific properties, such as promoting cell adhesion or having antimicrobial activity. acs.orgnih.gov A library of polymers or surface coatings derived from this compound could be screened for potential biomedical applications.

| Research Area | Potential Application | Reference |

| Polymer Chemistry | Synthesis of novel polyesters and polyamides containing the thiane ring. | wiley.com |

| Optical Materials | Development of high refractive index polymers for lenses and coatings. | wiley.com |

| Monomer Synthesis | Creation of novel functional monomers for tailored polymer properties. | |

| Biomaterials | Discovery of new materials with potential biomedical applications via high-throughput screening. | acs.orgnih.gov |

Q & A

Q. What are the common synthetic routes for Methyl 2-oxo-2-(thian-4-yl)acetate, and how can reaction efficiency be optimized?

- Methodological Answer: A typical route involves condensation reactions between thioamide derivatives and α-bromo-β-ketoesters. For example, refluxing a thian-4-yl thioamide with methyl 4-bromo-3-oxobutanoate in absolute ethanol (1–3 h) can yield the target compound. Reaction efficiency is improved by optimizing solvent polarity (e.g., ethanol for solubility), stoichiometric ratios (1:1 molar ratio), and controlled cooling to isolate intermediates via ether extraction. Microanalysis (within 0.4% of theoretical values) and spectral consistency (¹H/¹³C NMR, IR) are critical for validation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer:

- ¹H/¹³C NMR : Identify ester (-COOCH₃), ketone (C=O), and thian ring protons (e.g., S-CH₂ resonances at δ 2.5–3.5 ppm).

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak matching the molecular formula (e.g., C₉H₁₂O₃S, [M+H]⁺ at m/z 217).

Cross-validation with microanalytical data ensures purity .

Advanced Research Questions

Q. How can SHELXL resolve crystallographic disorder in this compound structures?

- Methodological Answer: SHELXL refines disordered regions by partitioning atoms into multiple sites with occupancy factors summing to 1. For flexible thian rings, apply restraints (e.g., SIMU/DELU) to maintain chemically sensible geometries. High-resolution data (>1.0 Å) improves refinement, while twin refinement (TWIN/BASF commands) addresses twinning. Validate using R-factor convergence (e.g., R₁ < 0.05) and residual electron density maps .

Q. How to analyze puckering conformations in the thian ring using Cremer-Pople parameters?

- Methodological Answer: Define the thian ring’s mean plane via least-squares fitting of atomic coordinates. Calculate Cremer-Pople puckering coordinates (Q, θ, φ*) using displacements perpendicular to this plane. For six-membered rings, amplitude (Q) quantifies puckering magnitude, while θ and φ describe pseudorotational phase. Software like PLATON or custom scripts can automate this analysis .

Q. How to address discrepancies between calculated and observed spectral data during characterization?

- Methodological Answer: Discrepancies in NMR/IR may arise from tautomerism or rotational isomers. Use variable-temperature NMR to probe dynamic equilibria. For mass spectrometry, compare isotopic patterns with theoretical simulations (e.g., Bruker Compass DataAnalysis). If microanalysis deviates (>0.4%), repeat recrystallization (e.g., from ethanol/water) or employ preparative HPLC to isolate impurities .

Q. What strategies are effective in synthesizing derivatives for structure-activity studies?

- Methodological Answer:

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid using NaOH/EtOH, enabling peptide coupling.

- Thian Ring Functionalization : Introduce substituents via electrophilic aromatic substitution (e.g., nitration) or cross-coupling (e.g., Suzuki-Miyaura).

- Keto Group Modification : Reduce the ketone to an alcohol (NaBH₄) or form hydrazones for bioactivity screening. Monitor reactions by TLC and characterize derivatives via XRD .

Crystallography and Computational Methods

Q. How does SHELXT assist in determining the space group of this compound crystals?

- Methodological Answer: SHELXT automates space-group determination by analyzing systematic absences in reflection data. Input the Laue group (e.g., 2/m) and likely elements (C, H, O, S). The software tests possible space groups (e.g., P2₁/c) and outputs the most probable based on intensity statistics. Validate with the ADDSYM routine to detect missed symmetry .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer: Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols. Store in a cool, dry place away from oxidizers. In case of exposure, rinse eyes with water (15+ minutes) and seek medical consultation. Dispose of waste via approved hazardous waste protocols .

Retrosynthesis Analysis